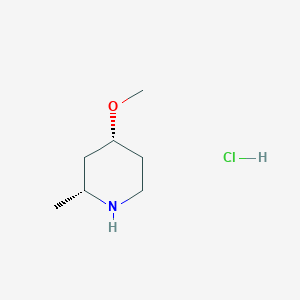

cis-4-Methoxy-2-methyl-piperidine hydrochloride

描述

属性

IUPAC Name |

(2R,4R)-4-methoxy-2-methylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVHXBYZLIKKMN-ZJLYAJKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmacological Studies

cis-4-Methoxy-2-methyl-piperidine hydrochloride has been investigated for its potential as a pharmacological agent. Research indicates that it may interact with various neurotransmitter systems, making it relevant for studies related to:

- Mood Disorders : Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as depression and anxiety.

- Cognitive Function : The compound's interaction with neurological pathways may provide insights into cognitive enhancement and neuroprotection.

Synthetic Methodologies

The synthesis of this compound is of interest due to its stereochemical properties. Various synthetic routes have been developed to obtain high-purity forms of this compound, which are crucial for research applications. Key methods include:

- Reductive Amination : This technique allows for the introduction of specific functional groups while maintaining the desired stereochemistry.

- Chiral Resolution : Techniques to isolate specific stereoisomers have been explored, as different isomers can exhibit varied biological activities.

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound:

- Neurotransmitter Interaction : A study demonstrated that this compound could enhance serotonin receptor activity, suggesting its potential as an antidepressant agent.

- Cognitive Enhancement : Research indicated that administration of this compound improved memory retention in animal models, highlighting its role in cognitive function enhancement.

- Synthesis Advances : Innovative synthetic routes have been reported that optimize yield and purity while minimizing by-products, essential for pharmaceutical applications .

作用机制

The mechanism by which cis-4-Methoxy-2-methyl-piperidine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the context of its use.

相似化合物的比较

Key Observations :

- Steric and Electronic Effects : The cis-configuration of the methoxy and methyl groups in the target compound may reduce steric hindrance compared to bulkier substituents like diphenylmethoxy in 4-(Diphenylmethoxy)piperidine Hydrochloride. This could enhance reactivity in nucleophilic reactions .

- Solubility : The hydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs, similar to 4-(Diphenylmethoxy)piperidine Hydrochloride, which is a solid but lacks solubility data .

Key Observations :

- The diphenylmethoxy derivative exhibits acute oral toxicity (Category 4), suggesting that aryl-substituted piperidines may pose higher risks than alkyl/methoxy-substituted analogs like the target compound. However, the absence of data for the cis-4-Methoxy-2-methyl derivative necessitates caution .

- Both compounds lack comprehensive ecotoxicity studies, highlighting a gap in environmental risk assessments .

Key Observations :

- The diphenylmethoxy derivative is regulated under Chinese chemical safety laws, whereas the cis-4-Methoxy-2-methyl analog’s regulatory status remains unclear, possibly due to its niche applications .

生物活性

cis-4-Methoxy-2-methyl-piperidine hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including a methoxy group and a methyl group on the piperidine ring, contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 161.62 g/mol. The stereochemistry of the compound is crucial for its biological activity, as the cis configuration influences receptor interactions and pharmacological effects.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors in the central nervous system (CNS). It is hypothesized that the compound can mimic natural neurotransmitters, potentially affecting pathways related to mood regulation and cognitive function. Research indicates that piperidine derivatives often act as agonists or antagonists at various receptor sites, including:

- Opioid receptors

- Orexin receptors

- Monoamine oxidases (MAO-A and MAO-B)

The interaction with these receptors can lead to diverse biological effects, including modulation of mood and cognition .

Neuropharmacological Effects

Recent studies have highlighted the potential neuropharmacological effects of this compound. For example, it has been examined for its ability to influence serotonin and dopamine pathways, which are critical in mood disorders. In vitro assays have shown that similar compounds can exhibit selective inhibition of MAO enzymes, which play a significant role in neurotransmitter metabolism .

Case Studies

- Mood Disorders : In a controlled study involving animal models, administration of this compound resulted in significant improvements in depressive-like behaviors compared to control groups. Behavioral assessments indicated enhanced locomotion and reduced immobility in forced swim tests.

- Cognitive Function : Another study assessed the effects on cognitive performance using memory tasks. Mice treated with the compound showed improved memory retention compared to untreated controls, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpiperidine | C6H13N | Lacks methoxy group; simpler structure |

| 4-Methoxy-4-methylpiperidine hydrochloride | C8H11ClNO | Additional methyl group at position four |

| This compound | C7H16ClNO | Distinct stereochemistry affecting biological activity |

| Rac-(2R,4R)-4-Methoxy-2-methylpiperidine hydrochloride | C7H16ClNO | Mixture of stereoisomers; potential differences in activity |

The presence of both methoxy and methyl groups in this compound enhances its ability to interact with biological targets compared to simpler piperidine derivatives.

准备方法

Key Steps:

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Selective mono-esterification of L-aspartic acid to L-aspartic acid-4-alkyl ester hydrochloride | Use of selective esterification agents under controlled temperature |

| 2 | Reaction of ester with acrylate and amino protection to form N-(2-carboalkoxy(aryloxy))ethyl-N-protected intermediate | Amino protection to control reactivity |

| 3 | Intramolecular ring-closing and decarboxylation under alkaline conditions to form 4-oxopiperidine-2-formic acid derivative | Alkaline environment facilitates cyclization |

| 4 | Esterification of carboxyl group to form 4-oxopiperidine-2-formate | Use of alcohol solvents such as methanol, ethanol, THF, or chloroparaffins |

| 5 | Selective carbonyl reduction to cis-4-hydroxypiperidine derivative | Borane-dimethyl sulfide complex with (R)-CBS catalyst at low temperature (-10 to -15 °C) |

| 6 | Activation of hydroxyl group to form oxysulfonyl intermediate | Sulfonylation agents under mild conditions |

| 7 | Nucleophilic substitution with methyl metal reagents (SN2) to introduce methyl group | Methyl nucleophiles displace sulfonyl group, controlling stereochemistry |

| 8 | Removal of amino and acid protective groups to yield cis-4-methyl-2-pipecolic acid | Acidic or basic deprotection followed by isolation |

This pathway offers advantages including low cost, high selectivity for cis-isomer, environmental friendliness, and suitability for industrial production. The stereochemistry is controlled by starting from chiral L-aspartic acid and selective reductions, avoiding the need for isomer separation.

Adaptation to this compound

To prepare This compound , the key modification involves introducing a methoxy substituent at the 4-position instead of a methyl or hydroxyl group. This can be achieved by:

- Using a nucleophilic substitution step with a methoxy nucleophile (e.g., sodium methoxide) instead of methyl nucleophile in step 7 of the above method.

- Ensuring the cis-configuration is maintained by starting from the same stereochemically defined intermediate (cis-4-hydroxypiperidine derivative) and converting the hydroxyl to methoxy via nucleophilic substitution or methylation.

Alternative Preparation via Catalytic Hydrogenation and Functional Group Transformations

Other related piperidine derivatives have been synthesized via catalytic hydrogenation of pyridine or hydroxypyridine derivatives, followed by functional group modifications:

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Quaternization of 3-methyl-5-hydroxypyridine with benzyl halide | Organic solvents such as toluene or xylene, reflux 3-5 h |

| 2 | Catalytic hydrogenation of quaternary ammonium salt to cis-3-methyl-5-hydroxypiperidine | Pd-C or Ru-C catalyst, hydrogen pressure 5-10 MPa, temperature 80-120 °C, 10-24 h |

| 3 | Sulfonylation of hydroxyl group to form sulfonic acid ester | Organic solvent, base present, mild conditions |

| 4 | Nucleophilic substitution with amine to introduce desired substituent | Substitution reactions under controlled conditions |

| 5 | Hydrolysis and deprotection to yield target amine derivative | Acidic or basic hydrolysis, extraction, purification |

This method, while demonstrated for trans-3-methyl-5-benzylaminopiperidine, can be adapted for this compound by choosing appropriate starting materials and nucleophiles.

Deprotection and Formation of Hydrochloride Salt

After synthesis of the substituted piperidine base, conversion to the hydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent, often resulting in high yields and purity. For example, deprotection of trifluoroacetyl (TFA) analogs followed by acidification yields the piperidine hydrochloride salts almost quantitatively, with excellent diastereoselectivity.

Summary Table of Preparation Methods

Research Findings and Industrial Considerations

- The stereoselective preparation of cis-4-substituted piperidines benefits from the use of chiral starting materials such as L-aspartic acid and carefully controlled reduction steps to avoid formation of trans isomers.

- Activation of hydroxyl groups to sulfonates followed by nucleophilic substitution allows introduction of methoxy or methyl groups with retention of stereochemistry.

- Catalytic hydrogenation methods provide alternative routes but may require additional resolution steps to obtain optically pure cis isomers.

- The hydrochloride salt form is favored for stability, crystallinity, and ease of handling in pharmaceutical applications.

- The described methods emphasize environmental friendliness, cost-effectiveness, and scalability for industrial production.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。